(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyridazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridazine Ring: This step often involves nucleophilic substitution reactions where the pyridazine moiety is introduced.
Formation of the Pyrrolidine Ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Final Coupling: The final step involves coupling the isoxazole, pyridazine, and pyrrolidine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Pharmacological Activity: It may interact with specific receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric effects of its functional groups, dictating its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
- The presence of the pyrrolidine ring in (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone imparts unique steric and electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-3-4-13(17-16-9)20-11-5-6-18(8-11)14(19)12-7-15-21-10(12)2/h3-4,7,11H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODAWRCHITWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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